molecular formula C21H20N2O3 B11211396 N-(2,6-dimethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

N-(2,6-dimethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11211396
M. Wt: 348.4 g/mol
InChI Key: WGHQLICYIOSPKI-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylaniline with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications to introduce the prop-2-en-1-yl and carboxamide groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-one derivatives, while reduction can produce quinoline-4-ol derivatives .

Scientific Research Applications

N-(2,6-dimethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can vary depending on the biological context and the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide

InChI

InChI=1S/C21H20N2O3/c1-4-12-23-16-11-6-5-10-15(16)19(24)17(21(23)26)20(25)22-18-13(2)8-7-9-14(18)3/h4-11,24H,1,12H2,2-3H3,(H,22,25)

InChI Key

WGHQLICYIOSPKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O

Origin of Product

United States

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